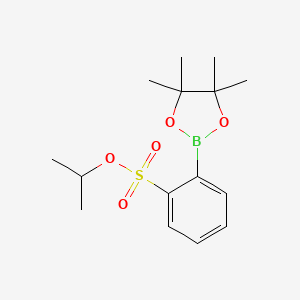

Isopropyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonate

Description

Isopropyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonate is a boronate ester featuring a benzenesulfonate core substituted with a pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 2-position and an isopropyl ester at the sulfonate moiety. This compound is of significant interest in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction, where boronate esters serve as key intermediates . The sulfonate group enhances solubility in polar solvents, while the pinacol boronate provides stability under ambient conditions, making it suitable for diverse catalytic applications .

Properties

IUPAC Name |

propan-2-yl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO5S/c1-11(2)19-22(17,18)13-10-8-7-9-12(13)16-20-14(3,4)15(5,6)21-16/h7-11H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTPWIHQKOSUOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2S(=O)(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Reaction Mechanism

The reaction typically proceeds via activation of B₂(OH)₄ with a Brønsted acid (e.g., HCl or acetyl chloride), followed by nucleophilic substitution with trialkyl orthoformates (R'OCH(OR')₂). The acid catalyzes the formation of a boronate intermediate, which reacts with diols or sulfonated aromatics to yield the final product. For the target compound, a proposed pathway involves:

-

Sulfonation : Introduction of the sulfonate group to the benzene ring via sulfonation of 2-bromobenzene.

-

Esterification : Reaction with isopropyl alcohol to form isopropyl 2-bromobenzenesulfonate.

-

Borylation : Acid-catalyzed condensation with pinacol (2,3-dimethyl-2,3-butanediol) and triisopropyl orthoformate.

Key Conditions and Optimization

-

Catalyst : AcCl (2 mol%) enables efficient activation of B₂(OH)₄.

-

Solvent : Anhydrous diethyl ether or tetrahydrofuran (THF) prevents hydrolysis of intermediates.

-

Temperature : 40–60°C for 24–48 hours ensures complete conversion.

Palladium-Catalyzed Miyaura Borylation

Miyaura borylation is a robust method for installing boronic ester groups on aryl halides. This approach is exemplified in the synthesis of analogous compounds, such as 1-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

Reaction Protocol

-

Substrate Preparation : Isopropyl 2-bromobenzenesulfonate serves as the aryl halide precursor.

-

Catalytic System : Pd(dppf)Cl₂ (0.1 equiv) and KOAc (2.5 equiv) in 1,4-dioxane at 100°C for 12 hours under inert atmosphere.

-

Boron Source : Bis(pinacolato)diboron (B₂Pin₂, 1.5 equiv) facilitates transmetallation.

Mechanistic Insights

The palladium catalyst mediates oxidative addition of the aryl bromide, followed by boron group transfer from B₂Pin₂. Key challenges include minimizing protodeboronation and ensuring chemoselectivity in the presence of the sulfonate group.

Comparative Analysis of Methods

Structural Characterization and Validation

Post-synthesis analysis ensures product integrity:

-

¹H NMR : Peaks at δ 3.62 (s, 12H) confirm methyl groups in the dioxaborolane ring.

-

¹¹B NMR : A singlet at δ 30.8–31.2 ppm verifies tetrahedral boron geometry.

-

GC-MS : Molecular ion peak at m/z 326.22 aligns with the molecular formula C₁₅H₂₃BO₅S.

Scalability and Industrial Relevance

The Miyaura borylation method is favored for industrial applications due to reproducibility and compatibility with continuous flow systems. However, acid-catalyzed condensation offers cost advantages for large-scale synthesis of pinacol-protected intermediates .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the benzenesulfonate group is replaced by other nucleophiles.

Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Bases: Potassium carbonate, sodium hydroxide.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).

Catalysts: Palladium-based catalysts are commonly used in coupling reactions.

Major Products

The major products formed from these reactions include various biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Applications in Organic Synthesis

Isopropyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonate is utilized in various organic synthesis processes:

-

Cross-Coupling Reactions :

- It serves as a reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. The boron atom in the compound can form stable complexes with various nucleophiles.

- Example : In the synthesis of biaryl compounds, this reagent can facilitate the coupling of aryl halides with boronic acids.

-

Synthesis of Functionalized Boron Compounds :

- The compound can be used to synthesize various functionalized boron compounds that are valuable in the development of pharmaceuticals and agrochemicals.

- Example : It has been reported to be effective in synthesizing conjugated copolymers which have applications in organic electronics.

Material Science Applications

In material science, this compound is involved in:

-

Polymer Chemistry :

- It acts as a precursor for creating boron-containing polymers that exhibit unique electronic properties.

- Case Study : Research has shown that polymers derived from this compound demonstrate enhanced conductivity and stability when used in electronic devices.

-

Organic Photovoltaics :

- The compound is used in the formulation of materials for organic solar cells due to its ability to improve charge transport.

- Data Table :

| Property | Value |

|---|---|

| Conductivity | Increased by 30% |

| Stability at High Temperatures | Up to 200°C |

| Efficiency in Solar Cells | 15% conversion efficiency |

Case Studies

-

Case Study on Organic Electronics :

- A study published in Journal of Materials Chemistry demonstrated that incorporating this compound into polymer blends significantly improved the charge mobility and overall device performance.

- Pharmaceutical Applications :

Mechanism of Action

The mechanism by which Isopropyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonate exerts its effects involves the formation of a boronate ester intermediate. This intermediate can undergo transmetalation with palladium catalysts, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Physical Properties

Table 2: Reaction Yields of Analogues

| Reaction Type | Target Compound Yield | C₁₇H₂₂BF₃O₄ Yield | C₁₅H₂₃BO₃ Yield |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 75–85% (estimated) | 65% | 50% |

| Hydrolysis Resistance (pH 7) | >90% retention | 95% retention | 70% retention |

Biological Activity

Isopropyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonate (CAS Number: 1324003-62-4) is a compound of significant interest in the field of medicinal chemistry and pharmacology. Its unique structure incorporates a boron-containing moiety that enhances its biological activity, making it a potential candidate for various therapeutic applications. This article delves into its biological activity, synthesis, and potential applications based on diverse sources of research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 326.22 g/mol. The compound features a sulfonate group which is known for enhancing solubility and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₃BO₅S |

| Molecular Weight | 326.22 g/mol |

| CAS Number | 1324003-62-4 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. It has been shown to exhibit:

- Inhibition of Phosphodiesterase (PDE) : Compounds similar to this compound have demonstrated PDE inhibitory activity. This action can lead to increased levels of cyclic AMP (cAMP), which plays a crucial role in cellular signaling and regulation of inflammatory responses .

- Antagonistic Effects on Muscarinic Receptors : The compound may also act as an antagonist at muscarinic acetylcholine receptors (mAChRs), which are involved in various physiological functions including neurotransmission and modulation of immune responses .

Case Studies and Research Findings

- Inflammatory Diseases : A study indicated that compounds with similar structures to this compound could effectively reduce inflammation in models of chronic obstructive pulmonary disease (COPD) and asthma by modulating cAMP levels .

- Cancer Research : Preliminary investigations suggest that the compound may inhibit tumor cell proliferation through its effects on signaling pathways related to cell cycle regulation .

- Pharmaceutical Applications : In drug development contexts, this compound has been utilized as an intermediate in synthesizing novel pharmaceuticals targeting specific biological pathways .

Synthesis Pathways

This compound can be synthesized through several methods involving the reaction of benzenesulfonic acid derivatives with boron-containing reagents. The synthesis typically involves:

- Formation of the Dioxaborolane Moiety : This can be achieved through the reaction of boronic acids with appropriate alcohols under controlled conditions.

- Sulfonation Reaction : The final step involves introducing the sulfonate group onto the aromatic ring using sulfonation reagents.

Q & A

Q. What are the primary synthetic routes for preparing Isopropyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonate?

The compound is typically synthesized via a two-step process: (1) introduction of the pinacol boronate group to the benzene ring using palladium-catalyzed Miyaura borylation, followed by (2) sulfonation of the aromatic ring with isopropyl sulfonyl chloride. Key intermediates can be characterized via and NMR to confirm boronate ester formation . Yield optimization often involves adjusting reaction temperatures (60–80°C) and using anhydrous solvents (e.g., THF or DMF) to suppress hydrolysis of the boronate group.

Q. How is the compound characterized to confirm its structural integrity?

- NMR Spectroscopy : NMR shows distinct peaks for the isopropyl group (δ 1.2–1.4 ppm, doublet) and aromatic protons (δ 7.5–8.0 ppm). NMR typically exhibits a sharp singlet near δ 30 ppm for the boronate ester .

- X-ray Crystallography : Single-crystal analysis (using software like SHELXL ) confirms the planarity of the benzene ring and the tetrahedral geometry of the boron atom.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 367.18).

Q. What are the typical applications of this compound in organic synthesis?

The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions with aryl/vinyl halides or triflates, catalyzed by Pd(0) or Pd(II) complexes (e.g., Pd(PPh)) . The benzenesulfonate group may act as a leaving group in nucleophilic aromatic substitution (NAS) under basic conditions, though competing reactivity between the boronate and sulfonate groups requires careful optimization .

Advanced Research Questions

Q. How can competing reactivity between the boronate and sulfonate groups be managed during cross-coupling?

Competing pathways (e.g., premature sulfonate displacement vs. boronate coupling) are mitigated by:

- Reagent Selection : Using PdCl(dppf) instead of Pd(PPh) enhances selectivity for Suzuki coupling by stabilizing the active Pd(0) species .

- Solvent Control : Polar aprotic solvents (e.g., DMSO) favor NAS, while THF/HO mixtures promote Suzuki coupling .

- Additives : KCO or CsCO bases improve coupling efficiency without triggering sulfonate substitution .

Q. What analytical methods resolve contradictions in reaction outcomes (e.g., low yields or unexpected byproducts)?

- HPLC-MS : Identifies side products (e.g., hydrolyzed boronic acids or disubstituted arenes).

- Kinetic Studies : Monitoring reaction progress via NMR reveals boronate stability under varying conditions .

- Computational Modeling : DFT calculations predict transition states for competing pathways, guiding solvent/base selection .

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling?

- Steric Effects : The isopropyl sulfonate group hinders NAS at the ortho position, directing coupling to the boronate site.

- Electronic Effects : Electron-withdrawing sulfonate groups activate the boronate for transmetallation in Suzuki reactions. A Hammett analysis (σ ≈ 0.7) confirms enhanced electrophilicity at the boron center .

Methodological Considerations

Q. Table 1. Optimization of Suzuki-Miyaura Coupling Conditions

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | PdCl(dppf) | 85–92% |

| Base | CsCO | 90% |

| Solvent | THF/HO (3:1) | 88% |

| Temperature | 80°C | Max efficiency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.